N-[(6-Methylpyridin-2-yl)methyl]-N-(2-methylsulfonylethyl)prop-2-yn-1-amine
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Overview
Description
N-[(6-Methylpyridin-2-yl)methyl]-N-(2-methylsulfonylethyl)prop-2-yn-1-amine is a complex organic compound with a molecular formula of C15H20Cl2N2. This compound is characterized by the presence of a pyridine ring substituted with a methyl group at the 6-position, a prop-2-yn-1-amine group, and a methylsulfonylethyl group. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(6-Methylpyridin-2-yl)methyl]-N-(2-methylsulfonylethyl)prop-2-yn-1-amine typically involves multiple steps:
Formation of the Pyridine Derivative: The starting material, 2-methylpyridine, undergoes a series of reactions to introduce the methyl group at the 6-position.
Introduction of the Prop-2-yn-1-amine Group: This step involves the reaction of the pyridine derivative with propargylamine under specific conditions to form the desired product.
Addition of the Methylsulfonylethyl Group: The final step involves the reaction of the intermediate compound with a methylsulfonyl chloride derivative to introduce the methylsulfonylethyl group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-[(6-Methylpyridin-2-yl)methyl]-N-(2-methylsulfonylethyl)prop-2-yn-1-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the prop-2-yn-1-amine group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as sodium azide in the presence of a suitable solvent.
Major Products Formed
Oxidation: Formation of corresponding pyridine N-oxide derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
N-[(6-Methylpyridin-2-yl)methyl]-N-(2-methylsulfonylethyl)prop-2-yn-1-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding studies.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[(6-Methylpyridin-2-yl)methyl]-N-(2-methylsulfonylethyl)prop-2-yn-1-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-Methylpyridine: A simpler pyridine derivative with similar structural features.
Propargylamine: Shares the prop-2-yn-1-amine group.
Methylsulfonyl Chloride: Used in the synthesis of the methylsulfonylethyl group.
Uniqueness
N-[(6-Methylpyridin-2-yl)methyl]-N-(2-methylsulfonylethyl)prop-2-yn-1-amine is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications.
Biological Activity
N-[(6-Methylpyridin-2-yl)methyl]-N-(2-methylsulfonylethyl)prop-2-yn-1-amine is a novel compound with potential pharmacological applications. The biological activity of this compound is primarily linked to its interaction with specific biological pathways, particularly in the context of inflammation and cancer.
Chemical Structure
The compound can be described by its chemical formula, which includes a pyridine ring and a prop-2-yn-1-amine structure. Its structural characteristics contribute to its biological properties.
Research indicates that this compound acts as an inhibitor of Janus kinases (JAKs), which are crucial in mediating cytokine signaling pathways. By inhibiting JAKs, the compound may reduce inflammatory responses and tumor growth.
Inhibition of JAK Kinases
A significant study demonstrated that this compound effectively inhibits JAK1, JAK2, JAK3, and TYK2 kinases. The inhibition of these kinases leads to decreased phosphorylation of STAT proteins, which are essential for the transcription of pro-inflammatory cytokines and growth factors. This mechanism is particularly relevant in diseases such as rheumatoid arthritis and various cancers.
Antitumor Activity
In vitro studies have shown that this compound exhibits cytotoxic effects against several cancer cell lines. For instance, it has been tested against breast cancer and leukemia cell lines, demonstrating a dose-dependent reduction in cell viability.
Anti-inflammatory Effects
The compound also exhibits anti-inflammatory properties by downregulating the expression of pro-inflammatory cytokines such as IL-6 and TNF-alpha. This effect has been observed in animal models of inflammation, where treatment resulted in reduced swelling and pain.
Case Studies
Study | Objective | Findings |
---|---|---|
Study 1 | Evaluate JAK inhibition | Significant reduction in JAK activity in cell cultures treated with the compound. |
Study 2 | Assess antitumor effects | Dose-dependent inhibition of cell proliferation in breast cancer cell lines. |
Study 3 | Investigate anti-inflammatory properties | Decreased levels of IL-6 and TNF-alpha in treated animal models. |
Pharmacokinetics
Preliminary pharmacokinetic studies suggest that this compound has favorable absorption characteristics, with a moderate half-life allowing for sustained therapeutic effects.
Properties
IUPAC Name |
N-[(6-methylpyridin-2-yl)methyl]-N-(2-methylsulfonylethyl)prop-2-yn-1-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O2S/c1-4-8-15(9-10-18(3,16)17)11-13-7-5-6-12(2)14-13/h1,5-7H,8-11H2,2-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FBZLAPLNZBAVHF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)CN(CCS(=O)(=O)C)CC#C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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